![molecular formula C11H6F3NO2 B8771571 3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 863679-32-7](/img/structure/B8771571.png)
3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Description
The compound “3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with a molecular weight of 212.17 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in medicinal chemistry due to its ability to modify the physicochemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their spatial arrangement.Propriétés
Numéro CAS |
863679-32-7 |
|---|---|
Formule moléculaire |
C11H6F3NO2 |
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(16)15-10(8)17/h1-5H,(H,15,16,17) |
Clé InChI |
NCEGIWIYCGJXAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)NC2=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)
![N-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL]-4-methoxybenzenesulfonamide](/img/structure/B8771496.png)
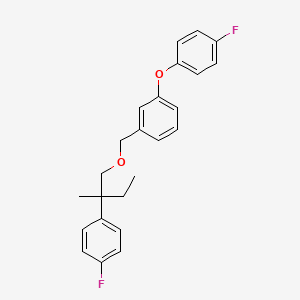
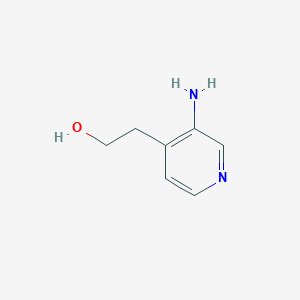

![Methyl[2-(2-bromophenyl)ethyl]carbamate](/img/structure/B8771517.png)
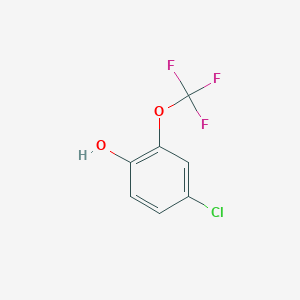
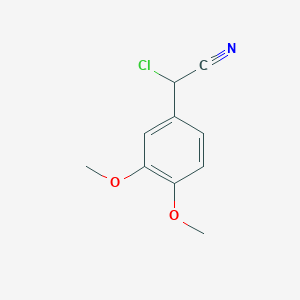
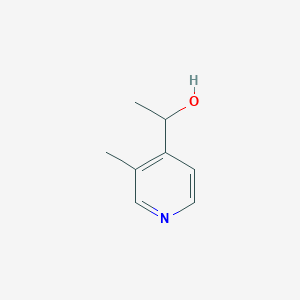
![4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8771552.png)
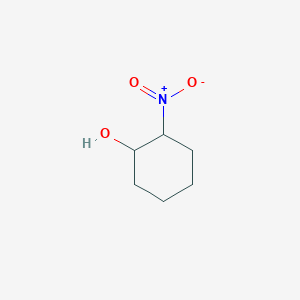
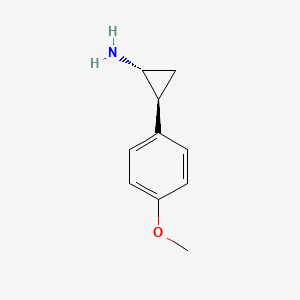
![2,16-Dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B8771586.png)
